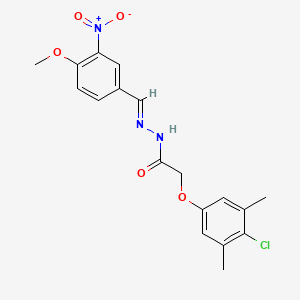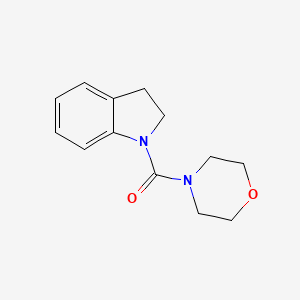
2-(4-chloro-3,5-dimethylphenoxy)-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemically synthesized molecules known for their potential biological activities. It belongs to the broader category of heterocyclic compounds and hydrazones, which have been explored for various applications due to their unique chemical structures.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, Bekircan, Ülker, and Menteşe (2015) used a starting compound for the synthesis of various heterocyclic compounds, including thiosemicarbazides and oxadiazole derivatives (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
Molecular structure analysis involves characterizing compounds using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, the work by Somagond et al. (2018) on a similar Schiff base used X-ray diffraction and spectral data for structural characterization (Somagond et al., 2018).
Chemical Reactions and Properties
Compounds in this category typically exhibit a range of chemical reactions due to their functional groups. The presence of hydrazone and other reactive groups allows for various chemical transformations, which can be utilized in synthesizing derivatives with desired properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. Studies like those by Fekri and Zaky (2014) provide insights into the physical properties through spectroscopy and elemental analysis (Fekri & Zaky, 2014).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the compound's potential applications. Research like that by Sheng et al. (2015) on similar hydrazone compounds provides valuable information on their chemical properties, such as inhibitory activities (Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Hydrazones, including derivatives structurally similar to 2-(4-chloro-3,5-dimethylphenoxy)-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide, have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit potential applications in optical device technologies, such as optical limiters and optical switches, due to their significant two-photon absorption at specific wavelengths. The studies suggest that these compounds can contribute to the development of advanced optical materials with applications in photonic and optoelectronic devices (Naseema et al., 2010).
Enzyme Inhibition
Novel heterocyclic compounds derived from acetohydrazide structures have been explored for their lipase and α-glucosidase inhibition. These findings indicate the potential therapeutic applications of such compounds in treating diseases associated with enzyme dysfunction. The synthesized compounds demonstrate significant inhibitory activities, suggesting their utility in designing drugs with specific enzyme targeting capabilities (Bekircan et al., 2015).
Metal Complexes and Anticancer Activities
The synthesis and characterization of metal complexes involving acetohydrazide ligands reveal potential applications in the field of medicinal chemistry, particularly in developing novel anticancer agents. These complexes have been evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential as leads in cancer therapy. Such studies contribute to the ongoing search for more effective and selective anticancer drugs, highlighting the importance of structural variation in drug design (Aboelmagd et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-11-6-14(7-12(2)18(11)19)27-10-17(23)21-20-9-13-4-5-16(26-3)15(8-13)22(24)25/h4-9H,10H2,1-3H3,(H,21,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNWHWYODBESI-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)
![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)


![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)
![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)
![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)
![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)